molecular formula C10H10F2OS B13526594 4-((2,4-Difluorophenyl)thio)butan-2-one

4-((2,4-Difluorophenyl)thio)butan-2-one

Cat. No.: B13526594
M. Wt: 216.25 g/mol
InChI Key: QRBKZPAJXHTATQ-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H10F2OS. It is a solid powder that is soluble in organic solvents such as ethanol and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)thio)butan-2-one typically involves the reaction of 2,4-difluorothiophenol with 4-chlorobutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,4-Difluorophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, this compound is unique due to its specific structural features and reactivity. The presence of both fluorine atoms and a thioether linkage imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

4-(2,4-difluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10F2OS/c1-7(13)4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

QRBKZPAJXHTATQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=C(C=C(C=C1)F)F

Origin of Product

United States

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